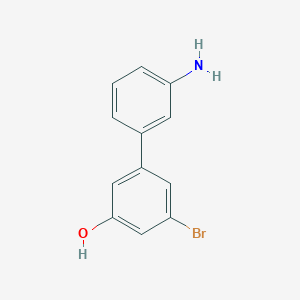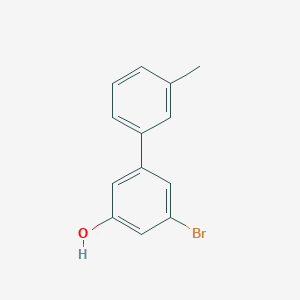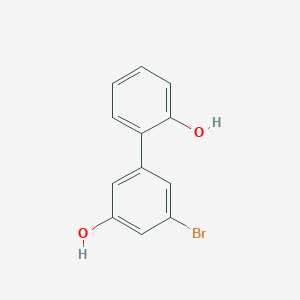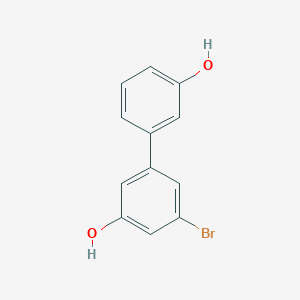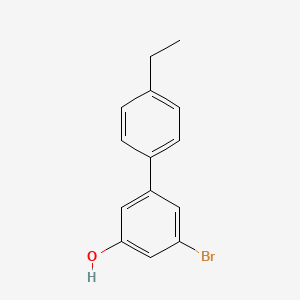
3-Bromo-5-(3-hydroxymethylphenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-5-(3-hydroxymethylphenyl)phenol, 95%, is an aromatic compound with a wide range of applications in organic synthesis, pharmaceuticals, and other industries. It is a versatile reagent that can be used as a starting material for a variety of reactions, including the synthesis of heterocyclic compounds, dyes, drugs, and other compounds. Its unique properties make it an ideal choice for a variety of applications.
Applications De Recherche Scientifique
3-Bromo-5-(3-hydroxymethylphenyl)phenol, 95%, has been used in a variety of scientific research applications. It has been used as an intermediate in the synthesis of heterocyclic compounds and dyes, as well as in the synthesis of drugs and other compounds. It has also been used in the synthesis of polymers and as a precursor for the production of other compounds.
Mécanisme D'action
3-Bromo-5-(3-hydroxymethylphenyl)phenol, 95%, is a reagent that is used in a variety of reactions. It is a nucleophile, meaning that it can react with electrophiles, such as carbonyl compounds, to form new bonds. It can also react with other nucleophiles, such as amines, to form new bonds.
Biochemical and Physiological Effects
3-Bromo-5-(3-hydroxymethylphenyl)phenol, 95%, has not been reported to have any significant biochemical or physiological effects. It is not known to be toxic or to have any adverse effects on humans or animals.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 3-Bromo-5-(3-hydroxymethylphenyl)phenol, 95%, in laboratory experiments is its high purity and availability. It is easily accessible and can be stored for long periods of time without degradation. It is also relatively inexpensive and can be used in a variety of reactions. The main limitation of using this compound is that it is not very soluble in water, making it difficult to use in aqueous solutions.
Orientations Futures
There are a number of potential future directions for research involving 3-Bromo-5-(3-hydroxymethylphenyl)phenol, 95%. One potential direction is to investigate its use in the synthesis of other compounds, such as heterocyclic compounds, dyes, and drugs. Another potential direction is to investigate its use as a catalyst in other reactions, such as the synthesis of polymers and other compounds. Finally, further research could be done to investigate the biochemical and physiological effects of this compound.
Méthodes De Synthèse
3-Bromo-5-(3-hydroxymethylphenyl)phenol, 95%, can be synthesized from the reaction of 3-bromo-5-hydroxybenzaldehyde and 3-hydroxy-2-methylbenzoic acid in the presence of an acid catalyst. The reaction is carried out at a temperature of 80-90°C for 1-2 hours. The resulting product is a white crystalline solid.
Propriétés
IUPAC Name |
3-bromo-5-[3-(hydroxymethyl)phenyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrO2/c14-12-5-11(6-13(16)7-12)10-3-1-2-9(4-10)8-15/h1-7,15-16H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVLHAAFHRBRHGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=CC(=C2)Br)O)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30686371 |
Source


|
| Record name | 5-Bromo-3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261888-71-4 |
Source


|
| Record name | 5-Bromo-3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Nitro-4-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6383127.png)
